molecular formula C21H22N2O3 B2585777 3-(3-methylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 887879-06-3

3-(3-methylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No. B2585777
CAS RN: 887879-06-3
M. Wt: 350.418
InChI Key: LEKUVQDMZWNLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide, commonly known as MTPCA, is a synthetic compound that belongs to the benzofuran class of drugs. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. MTPCA has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.

Scientific Research Applications

Synthetic Methodologies and Biological Activities

The scientific research surrounding 3-(3-methylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide and its derivatives primarily focuses on synthetic methodologies, with an emphasis on exploring their potential biological activities. These compounds are synthesized to develop new bioactive chemical entities and are evaluated for various biological activities.

A study detailed the synthesis of new benzofuran carboxamide derivatives, including the 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide series. These compounds were evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The synthesis involved NMR, IR, Mass, and X-ray crystallographic techniques to characterize the compounds (Lavanya, Sribalan, & Padmini, 2017).

Antimicrobial Screening

Further research explored the synthesis of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These compounds were synthesized with excellent yields by cyclocondensation reactions and screened for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. The structural substantiation was achieved through elemental analysis and spectral studies, including 1H NMR, 13C NMR, IR, and mass spectra (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Anti-inflammatory, Analgesic, and Antipyretic Activities

Another investigation focused on the microwave-assisted synthesis of benzofuran-2-carboxamides, highlighting their biological and medicinal significance. The study utilized a one-pot parallel approach for synthesis and evaluated the compounds for their in vivo anti-inflammatory, analgesic, and antipyretic activities. This research showcased the potential of some derivatives exhibiting potent activities of particular interest (Xie, Kumar, Bodduri, Tarani, Zhao, Miao, Jang, & Shin, 2014).

properties

IUPAC Name

3-(3-methylbutanoylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13(2)12-18(24)23-19-16-6-4-5-7-17(16)26-20(19)21(25)22-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKUVQDMZWNLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylbutanamido)-N-(p-tolyl)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.